Bienvenue dans la boutique en ligne BenchChem!

Methyllycaconitine citrate

nAChR pharmacology receptor binding α7 selectivity

Methyllycaconitine citrate is a CNS-penetrant, potent α7 nAChR antagonist (Ki=1.4 nM). The citrate salt form provides enhanced aqueous solubility versus the free base. For α7-selective studies, use ≤40 nM; higher concentrations engage α4β2/α6β2 subtypes. CNS-active in vivo at 6 mg/kg i.p. Not interchangeable with other α7 antagonists. For research use only; verify compliance for export.

Molecular Formula C43H58N2O17
Molecular Weight 874.9 g/mol
Cat. No. B10779397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyllycaconitine citrate
Molecular FormulaC43H58N2O17
Molecular Weight874.9 g/mol
Structural Identifiers
SMILESCCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21+,22+,24-,25-,27+,28-,29+,30?,33?,34-,35+,36-,37+;/m0./s1
InChIKeyINBLZNJHDLEWPS-AQAKVFPOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyllycaconitine Citrate for Research Procurement: Compound Class, Potency, and Selectivity Profile


Methyllycaconitine citrate (MLA citrate; CAS 351344-10-0; C43H58N2O17; MW 874.9 g/mol) is a norditerpenoid alkaloid isolated from Delphinium species [1]. It is a potent antagonist of α7-containing neuronal nicotinic acetylcholine receptors (α7 nAChRs), with a reported Ki of 1.4 nM . MLA citrate is less effective at other nAChR subtypes, interacting with α4β2 and α6β2 receptors only at concentrations exceeding 40 nM [2]. The compound is CNS-penetrant and exhibits competitive antagonist activity at the α7 nAChR orthosteric binding site . The citrate salt form (as opposed to the free base) provides enhanced aqueous solubility, a critical formulation advantage for in vitro and in vivo neuroscience applications .

Why In-Class α7 nAChR Antagonists Cannot Substitute for Methyllycaconitine Citrate in Critical Assays


The α7 nAChR antagonist class encompasses structurally and pharmacologically diverse agents, including peptide toxins (α-bungarotoxin, α-conotoxin MII, α-conotoxin ImI) and small molecules (e.g., MLA, α-conotoxin analogs). Substitution among these agents is not scientifically valid due to substantial differences in receptor subtype selectivity, binding site orthostericity, reversibility, species specificity, and CNS penetration [1]. For example, MLA exhibits a Ki of 1.4 nM at α7 nAChRs and maintains α7 selectivity over α4β2/α6β2 by a factor of >28-fold ; in contrast, α-conotoxin MII acts primarily at α3/α6β2β3* presynaptic nAChRs with a Kd of 0.63–0.83 nM [2]. The presence of the 2-(methylsuccinimido)benzoyl ester side-chain in MLA is essential for nanomolar α7 affinity: hydrolysis to lycoctonine reduces binding affinity by approximately 2500-fold [3]. Furthermore, CNS penetration differs markedly among antagonists; MLA is CNS-penetrant, whereas α-bungarotoxin, a large peptide toxin, does not cross the blood-brain barrier . These compound-specific pharmacological fingerprints underscore why MLA citrate cannot be interchanged with other α7 antagonists without fundamentally altering experimental outcomes.

Quantitative Differentiation Evidence for Methyllycaconitine Citrate Against Structural and Pharmacological Comparators


α7 nAChR Affinity and Subtype Selectivity: MLA Citrate Versus α-Conotoxin MII and Other nAChR Subtypes

Methyllycaconitine citrate exhibits high-affinity binding to α7 nAChRs with a Ki of 1.4 nM . Its selectivity is demonstrated by the >28-fold window before interaction with α4β2 or α6β2 subtypes occurs (threshold >40 nM) . In striatal synaptosome functional assays, MLA at 50 nM inhibited nicotine-evoked [3H]dopamine release by 16%, and UB-165-evoked release by 37% [1]. Comparative binding studies reveal that MLA fully inhibits 125I-α-conotoxin-MII binding to rat striatum with a Ki of 33 nM [2]; this reflects MLA's secondary activity at α3/α6β2β3* presynaptic receptors, which must be accounted for in experimental design—a property not shared by α7-selective peptide antagonists such as α-conotoxin ImI [3].

nAChR pharmacology receptor binding α7 selectivity

Structure-Activity Relationship: Pharmacophore Requirements for α7 nAChR Affinity in MLA Versus Lycoctonine and Aconitine Derivatives

The 2-(methylsuccinimido)benzoyl ester side-chain of MLA is the critical pharmacophore for nanomolar α7 nAChR affinity. Hydrolysis of the ester bond to yield the parent norditerpenoid alkaloid lycoctonine reduces binding affinity for rat brain [125I]α-bungarotoxin binding sites by approximately 2500-fold, and completely abolishes affinity for [3H]nicotine and muscle [125I]α-bungarotoxin sites [1]. Conversely, the voltage-gated sodium channel activator aconitine—a structurally distinct norditerpenoid alkaloid—exhibits negligible nicotinic activity. However, addition of the 2-(methylsuccinimido)benzoyl side-chain to O-demethylated aconitine (to generate an MLA analog) abolishes Na+ channel activation and confers nanomolar affinity for brain [125I]α-bungarotoxin binding sites comparable to native MLA [2]. These findings establish that the ester-linked 2-(methylsuccinimido)benzoyl moiety is necessary for nicotinic potency, while α7 selectivity is encoded within the norditerpenoid core scaffold [3].

structure-activity relationship alkaloid pharmacophore nAChR ligand design

In Vivo Functional Pharmacology: MLA Citrate Attenuation of Methamphetamine-Induced Behavior and Neurotoxicity

In a mouse model of acute methamphetamine (METH) exposure, MLA citrate at 6 mg/kg administered intraperitoneally inhibited METH-induced climbing behavior by approximately 50% . This dose of MLA citrate alone did not stimulate climbing behavior, indicating no intrinsic motor-activating effects . Importantly, MLA citrate at this dose fully prevented METH-induced total depletion of dopamine neurons in the striatum, with dopamine neuron levels measured at 250 ± 43 fmol/mg in the MLA-treated cohort . MLA citrate did not alter basal locomotor activity or METH-induced hyperlocomotion, and did not affect basal body temperature (37.0 ± 0.5°C) or METH-induced hyperthermia (38.2 ± 0.4°C in MLA+METH group, not significantly different from METH alone) .

in vivo pharmacology neuroprotection methamphetamine neurotoxicity

CNS Penetration: Comparative Blood-Brain Barrier Permeability of MLA Versus Peptide α7 Antagonists

Methyllycaconitine citrate is characterized as a CNS-penetrant α7 nAChR antagonist, enabling its use in behavioral and in vivo neuropharmacology studies following systemic administration . This property distinguishes MLA from peptide-based α7 antagonists such as α-bungarotoxin, which does not cross the blood-brain barrier and is therefore restricted to in vitro applications or direct intracranial delivery . The small-molecule nature of MLA (MW 874.9 g/mol as the citrate salt; free base MW ~683) facilitates passive diffusion across the BBB, whereas the large peptide toxins (>7 kDa) require invasive administration routes for CNS target engagement .

CNS penetration blood-brain barrier in vivo neuropharmacology

Aqueous Solubility: Citrate Salt Form Versus MLA Free Base

Methyllycaconitine citrate is supplied as the citrate salt (C37H50N2O10·C6H8O7; MW 874.9 g/mol) rather than the free base, conferring significantly enhanced aqueous solubility [1]. The citrate salt achieves aqueous solubility of 87.49 mg/mL (100 mM) in water, compared to the free base which exhibits substantially lower water solubility . This solubility profile enables direct preparation of aqueous stock solutions and facilitates in vivo formulation without requiring high concentrations of organic co-solvents or surfactants .

solubility formulation in vitro assay compatibility

Commercial Purity Specifications: HPLC-Verified Purity as Procurement Quality Metric

Commercially available methyllycaconitine citrate is supplied with verified purity specifications determined by HPLC analysis. Multiple reputable vendors certify purity at ≥95% (HPLC) or ≥98% (HPLC), with batch-specific Certificates of Analysis available upon request . This level of analytical characterization ensures that off-target effects observed in experimental systems are attributable to the compound's intrinsic pharmacology rather than impurities or degradation products .

compound purity quality control HPLC analysis

Primary Research Applications for Methyllycaconitine Citrate Based on Differentiated Pharmacological Evidence


In Vitro α7 nAChR Pharmacology Studies Requiring Defined Subtype Selectivity

MLA citrate is the preferred tool compound for in vitro experiments requiring selective α7 nAChR antagonism. When used at concentrations ≤40 nM, MLA exhibits minimal interaction with α4β2 or α6β2 nAChR subtypes . Researchers should note that at concentrations above 40 nM, MLA engages additional nAChR subtypes, and at concentrations ≥50 nM, it exhibits partial inhibition of presynaptic α3/α6β2β3* receptors (Ki = 33 nM) [1]. Proper experimental design should incorporate these concentration-dependent selectivity thresholds to avoid misinterpretation of α7-specific effects.

In Vivo CNS Behavioral Pharmacology Targeting α7 nAChRs

For studies investigating the role of central α7 nAChRs in behavior, cognition, or neuroprotection, MLA citrate offers systemic bioavailability with demonstrated CNS penetration . A validated intraperitoneal dose of 6 mg/kg in mice produces functional α7 blockade without confounding effects on locomotion or thermoregulation [1]. This dose regimen has been shown to reduce METH-induced climbing behavior by 50% and fully prevent METH-induced striatal dopamine depletion .

Alzheimer‘s Disease and Amyloid-β Neurotoxicity Models

MLA citrate at concentrations of 5–10 μM protects SH-SY5Y neuroblastoma cells against amyloid-β peptide-induced cytotoxicity . The compound inhibits Aβ25-35-induced autophagosome accumulation and reduces LC3-II levels in this cellular model [1]. These properties make MLA citrate a valuable tool for investigating α7 nAChR-mediated neuroprotective mechanisms in the context of Alzheimer‘s disease pathology .

Structure-Activity Relationship Studies of Norditerpenoid Alkaloid nAChR Ligands

The well-characterized SAR of MLA provides a benchmark for evaluating novel synthetic analogs or natural product derivatives targeting nAChRs . The 2500-fold reduction in α7 affinity upon removal of the 2-(methylsuccinimido)benzoyl ester side-chain establishes a clear pharmacophore requirement for nanomolar potency [1]. MLA citrate serves as both a positive control in binding assays and a reference standard for calibrating the activity of structurally related compounds in medicinal chemistry campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyllycaconitine citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.